molecular formula C43H74O13 B2726432 Mogroside II-?A CAS No. 1613527-65-3

Mogroside II-?A

Cat. No.: B2726432
CAS No.: 1613527-65-3
M. Wt: 799.052
InChI Key: YSSQFKNTTADLMA-CMMNWFDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mogroside II-?A is a useful research compound. Its molecular formula is C43H74O13 and its molecular weight is 799.052. The purity is usually 95%.
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Mechanism of Action

Target of Action

Mogroside II-?A, also known as HY-N6915 or (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, has been found to interact with several targets. One of the primary targets is the secreted phospholipase A2 type IIA (Pla2g2a) and the epidermal growth factor receptor (EGFR) . These targets play a crucial role in inflammation and cellular signaling .

Mode of Action

This compound interacts with its targets, Pla2g2a and EGFR, by inhibiting their activation . This interaction was identified through co-immunoprecipitation . By restraining the activation of these targets, this compound can exert its anti-inflammatory effects .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to modulate blood glucose levels, exert anti-inflammatory effects, and provide antioxidation . These effects are likely due to its interaction with Pla2g2a and EGFR, which are involved in inflammation and cellular signaling pathways .

Pharmacokinetics

It is known that the compound is a natural sweetener derived from the fruit of siraitia grosvenorii . It is also known that the compound is stable at a pH of between 3 and 12 when stored from 2 to 8 degrees Celsius .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to exert antioxidation, anti-inflammatory, and blood glucose modulation effects . In a study, this compound was found to alleviate lipopolysaccharide (LPS)-induced lung injury by restraining the activation of Pla2g2a and EGFR .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is stable at a pH of between 3 and 12 when stored from 2 to 8 degrees Celsius

Biochemical Analysis

Biochemical Properties

Mogroside II-?A interacts with various enzymes and proteins in biochemical reactions. It has been shown to exert numerous functions including antioxidation, anti-inflammatory, and blood glucose modulation effects . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to decrease the activity of trypsin and cathepsin B induced by cerulein plus lipopolysaccharide (LPS) in the pancreatic acinar cell line AR42J and primary acinar cells in a dose- and time-dependent manner . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to effectively attenuate neurotoxicity through a ROS-related intrinsic mitochondrial pathway . It reduces overproduction of reactive oxygen species (ROS), recovers the mitochondrial membrane potential (MMP), and increases the oxygen consumption rate and adenosine triphosphate (ATP) production in a dose-dependent manner .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to be stable at a pH of between 3 and 12 when stored from 2 to 8 degrees Celsius

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to decrease the levels of serum lipase and serum amylase in mice injected with cerulein plus LPS without significantly influencing inflammation . The threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be fully investigated.

Metabolic Pathways

This compound is involved in various metabolic pathways. The metabolic pathway for mogroside biosynthesis involves an initial stage of fruit development when squalene is metabolized to di-glucosylated, tetra-hydroxycucurbitadienols, then during fruit maturation, branched glucosyl groups are added and catalyzed, leading to the sweet M4, M5, and M6 mogrosides .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDCGZOHJTWGOX-KZQQMABOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How is mogroside V metabolized in the human gut?

A: Research suggests that human gut bacteria play a key role in metabolizing mogroside V. [] In vitro studies demonstrate that mogroside V is broken down into secondary mogrosides, including mogroside II/I and mogrol, by the gut microbiota. [] This biotransformation process may contribute to the health benefits associated with mogroside V consumption.

Q2: What are the potential prebiotic effects of mogroside V?

A: In vitro studies have shown that mogroside V can modulate the composition of human gut microbiota. [] Incubation with mogroside V increased the abundance of beneficial bacteria like Bacteroides, Lactobacillus, Prevotella, Megasphaera, and Olsenella, while inhibiting the growth of potentially harmful genera. [] This shift in microbial composition was accompanied by increased production of short-chain fatty acids like acetate, propionate, and butyrate, which are known for their beneficial effects on gut health. []

Q3: Can mogrosides be produced through metabolic engineering?

A: Yes, researchers have successfully engineered plants like Nicotiana benthamiana (tobacco) and Arabidopsis thaliana to produce various mogrosides. [] By introducing genes encoding enzymes involved in mogroside biosynthesis, scientists were able to achieve the production of siamenoside I, mogroside III, and mogroside II-E in these plants. [] This breakthrough offers a potential alternative to traditional extraction methods for obtaining these valuable compounds.

Q4: How does the structural variation of mogrosides impact their biological activity?

A: While mogroside V is a prominent compound, various other mogrosides exist, differing in the number and position of sugar moieties attached to the core cucurbitane triterpenoid structure. Research on structurally related cucurbitane glycosides from Siraitia grosvenorii revealed inhibitory effects on Epstein-Barr virus activation. [] Although the specific structure-activity relationship for this antiviral effect requires further investigation, these findings highlight the potential influence of structural modifications on the biological activity of mogrosides.

Q5: What analytical techniques are used to study mogrosides?

A: Several analytical methods are employed to characterize and quantify mogrosides. High-performance liquid chromatography (HPLC) coupled with various detectors is commonly used. [, , ] For instance, HPLC with ultraviolet detection (HPLC-UV) has been used to determine the content of six different mogrosides in Siraitia grosvenorii fruit. [] Additionally, ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) was utilized to analyze the metabolites of mogroside V produced by gut microbiota. [] These sophisticated techniques enable researchers to identify, quantify, and study the biotransformation of mogrosides.

Q6: Can we utilize endophytic fungi for the production and biotransformation of mogrosides?

A: Research suggests that plant endophytic fungi hold significant potential for biotransforming mogrosides. [, ] Studies have demonstrated that specific fungal strains can convert mogroside V into other valuable mogrosides, including siamenoside I, through diverse biotransformation pathways. [, ] This discovery opens exciting avenues for utilizing these fungi as biocatalysts for producing desired mogroside derivatives, potentially offering a more sustainable and efficient approach compared to traditional methods.

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